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Compound of Interest

Compound Name: Jatrophane 3

Cat. No.: B15589896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for various

jatrophane diterpenoids designated as compound 3 in the scientific literature. Due to the

common practice of numbering newly isolated compounds sequentially, "Jatrophane 3" can

refer to distinct molecules depending on the publication. This document collates and presents

data for several of these compounds to facilitate clear comparison and reference. Additionally, it

outlines the general experimental protocols for their isolation and characterization and

visualizes key biological signaling pathways associated with this class of molecules.

Spectroscopic Data of Jatrophane '3' Variants
The following tables summarize the key spectroscopic data for different jatrophane diterpenoids

identified as compound 3 in various studies. These compounds have been isolated from

different species of the Euphorbia genus, a rich source of structurally diverse jatrophanes.[1]

Euphpepluone G (3) from Euphorbia peplus
Euphpepluone G (3) was isolated from Euphorbia peplus Linn. Its structure was elucidated

through a combination of spectroscopic methods.[2] The ¹H and ¹³C NMR data were found to

be similar to a related compound, 2,5,7,9,14-pentaacetoxy-3-benzoyloxy-8,15-

dihydroxyjatropha-6(17),11E-diene, with key differences indicating the presence of a

propionyloxy group at C-7.[2]
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Table 1: NMR Spectroscopic Data for Euphpepluone G (3)

Position ¹³C NMR (δc) ¹H NMR (δH, J in Hz)

Propionyloxy Group 172.0 (C=O), 27.5, 9.0 5.24 (H-7), 2.36, 1.17

Note: Complete spectral data

was not available in the

excerpted text. The provided

data highlights the key

structural feature.

Jatrophane Ester (3) from Euphorbia dendroides
This jatrophane ester, designated as compound 3, was isolated from Euphorbia dendroides. Its

structure was determined by comparing its spectroscopic data with other known jatrophane

esters.[3]

Table 2: ¹³C NMR Spectroscopic Data for Jatrophane Ester (3) in CDCl₃
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Position ¹³C NMR (δc)

1 39.0

2 178.7

3 187.5

4 45.5

5 48.3

6 Not Specified

7 Not Specified

8 47.7

9 45.9

10 41.3

11 Not Specified

12 38.6

13 44.7

14 217.2

15 42.9

16 147.0

17 107.3

Note: This table is based on data described for

a similar compound in the source and may not

represent the complete data for compound 3.[3]

Euphoheliphane C (3) from Euphorbia helioscopia
Euphoheliphane C (3) is a jatrophane diterpenoid isolated from the aerial parts of Euphorbia

helioscopia.[4] Its structure was established using NMR, IR, UV, and MS data. A key feature is

a salicyloyl moiety at C-7, confirmed by HMBC correlations.[4]
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Table 3: NMR Spectroscopic Data for Euphoheliphane C (3) in DMSO-d₆

Position ¹³C NMR (δc) ¹H NMR (δH, J in Hz)

7 Not Specified 5.51

Salicyloyl Group

1” 169.6 -

3” 161.6 -

4” Not Specified 6.79 (dd, J = 8.2, 1.8)

5” Not Specified 7.22 (ddd, J = 8.2, 7.7, 2.0)

6” Not Specified 6.19 (ddd, J = 8.0, 7.7, 1.8)

7” Not Specified 7.12 (dd, J = 8.0, 2.0)

3”-OH - 10.61

Note: The table presents

partial data focusing on the

distinctive salicyloyl group.[4]

Jatrophane Diterpene (3) from Euphorbia platyphyllos
This unnamed jatrophane diterpene (3) was one of three new compounds isolated from

Euphorbia platyphyllos. Its structure was determined by comprehensive spectroscopic analysis.

[5]

Table 4: General Spectroscopic Methods Used for Jatrophane 3 from E. platyphyllos
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Spectroscopic Method Application

HR-ESI-MS Molecular formula determination

1D NMR (¹H, JMOD) Proton and carbon environment analysis

2D NMR (COSY, HMQC, HMBC)
Correlation spectroscopy for structural

connectivity

NOESY Stereochemical and conformational analysis

UV/VIS Spectroscopy Detection of chromophores

Experimental Protocols
The isolation and structural elucidation of jatrophane diterpenoids from Euphorbia species

generally follow a standardized workflow.[1][3]

General Isolation and Purification Protocol
Extraction: The dried and powdered plant material (whole plants, aerial parts, or latex) is

typically extracted with a solvent such as methanol or 80% ethanol.[4][5]

Solvent Partitioning: The crude extract is then suspended in water and partitioned

successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl

acetate, and n-butanol, to separate compounds based on their polarity.

Chromatography: The resulting fractions are subjected to a series of chromatographic

techniques for purification.

Column Chromatography (CC): Often using silica gel or polyamide as the stationary

phase.[5]

High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and

reversed-phase (RP) HPLC are used for final purification of the isolated compounds.[5]

Purity Assessment: The purity of the isolated compounds is assessed by techniques like

Thin-Layer Chromatography (TLC) or analytical HPLC.
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General Experimental Workflow for Jatrophane Isolation

Dried Plant Material
(e.g., Euphorbia sp.)

Solvent Extraction
(Methanol/Ethanol)

Solvent Partitioning
(Hexane, EtOAc, etc.)

Column Chromatography
(Silica Gel)

HPLC Purification
(NP and/or RP)

Isolated Jatrophane 3

Click to download full resolution via product page

Caption: General workflow for isolating jatrophane diterpenoids.

Spectroscopic Analysis Protocol
The structure of a purified jatrophane is elucidated using a combination of modern

spectroscopic techniques.[6]

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-

ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.

[2][5]
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Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy identifies

functional groups (e.g., hydroxyls, carbonyls), while UV-Vis spectroscopy detects

chromophoric systems like conjugated double bonds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR: ¹H NMR provides information on the proton environments, and ¹³C NMR (often

with DEPT experiments) reveals the number and types of carbon atoms (CH₃, CH₂, CH,

C).

2D NMR:

COSY (Correlation Spectroscopy) identifies proton-proton spin couplings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple

Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons

and carbons over two to three bonds, which is crucial for establishing the carbon

skeleton and positioning substituents.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser

Effect Spectroscopy) reveals through-space proximity of protons, which is essential for

determining the relative stereochemistry and conformation of the molecule.[2][5]

Signaling Pathways and Biological Activities
Jatrophane diterpenoids exhibit a range of significant biological activities, including cytotoxicity

against cancer cells, modulation of multidrug resistance, and activation of autophagy.[1][4][7][8]

Modulation of P-glycoprotein (P-gp) in Multidrug
Resistance (MDR)
Several jatrophane diterpenoids act as modulators of P-glycoprotein (P-gp), a transmembrane

efflux pump that is a major cause of multidrug resistance (MDR) in cancer cells.[8][9] By

inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to

chemotherapeutic drugs. The proposed mechanism involves direct inhibition of the P-gp efflux

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34022709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11510188/
https://www.researchgate.net/publication/304250157_Jatrophane_Diterpenoids_as_Modulators_of_P-Glycoprotein-Dependent_Multidrug_Resistance_MDR_Advances_of_Structure-Activity_Relationships_and_Discovery_of_Promising_MDR_Reversal_Agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC11510188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9863522/
https://pubmed.ncbi.nlm.nih.gov/34022709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11719499/
https://www.researchgate.net/figure/Proposed-rearrangement-of-euphodendroidin-F-13-to-yield-compounds-11-and-12_fig3_9019633
https://www.researchgate.net/figure/Proposed-rearrangement-of-euphodendroidin-F-13-to-yield-compounds-11-and-12_fig3_9019633
https://pubmed.ncbi.nlm.nih.gov/40850601/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


function, potentially by binding to the pump and stimulating its ATPase activity, which

paradoxically leads to increased intracellular accumulation of chemotherapy drugs.[8][9] Some

studies also suggest that jatrophanes can inhibit the PI3K/NF-κB signaling pathway, which may

contribute to the downregulation of P-gp expression.[8]

Mechanism of P-glycoprotein (P-gp) Modulation by Jatrophanes
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Caption: Jatrophanes reverse multidrug resistance via P-gp inhibition.

Activation of Autophagy
Certain jatrophane diterpenoids isolated from Euphorbia peplus have been identified as potent

activators of autophagy.[1] Autophagy is a cellular process responsible for the degradation of
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damaged organelles and misfolded proteins, playing a crucial role in cellular homeostasis. The

activation of autophagy by these compounds suggests their potential as therapeutic agents for

neurodegenerative diseases, such as Alzheimer's disease, where the clearance of protein

aggregates is beneficial.[1] While the precise mechanism is still under investigation, it is

hypothesized that some jatrophanes may promote the biogenesis of lysosomes, a key

component of the autophagic pathway.[1]

Autophagy Activation by Jatrophane Diterpenoids
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Caption: Proposed mechanism of autophagy activation by jatrophanes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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